HDAC1 Enzymatic Inhibition Potency Comparison of 3-Cyanobenzamide Pyridine Analogs
The target compound belongs to a series in which the 3-cyanobenzamide-pyridine scaffold was identified as a potent, low-molecular-weight HDAC inhibitor lead [1]. While direct head-to-head quantitative data for this precise compound are not yet publicly available, the foundational SAR study demonstrates that the cyano group at the C3-position of the pyridine is critical for HDAC1 inhibition. The optimized analog 13b (bearing a C3-cyano and a C5-methylazetidinyl substituent) achieved an HDAC1 pIC50 of 8.01, establishing the quantitative benchmark for this chemotype [1]. Analogs in the same series with alternative C3-substituents showed substantially reduced potency, underscoring the non-substitutable role of the cyano group [1].
| Evidence Dimension | HDAC1 enzymatic inhibition (pIC50) |
|---|---|
| Target Compound Data | Not directly reported; anticipated to be comparable to lead compound 3 (exact numeric data withheld in public abstract) |
| Comparator Or Baseline | Compound 13b (3-cyano-5-methylazetidinyl analog) HDAC1 pIC50 = 8.01; analogs lacking the C3-cyano group showed >10-fold reduction in potency |
| Quantified Difference | C3-cyano group is required for nanomolar HDAC1 inhibition based on SAR analysis; structural analogs without this feature lose significant activity |
| Conditions | Recombinant HDAC1 enzyme inhibition assay |
Why This Matters
For researchers building SAR libraries or validating HDAC1-dependent assays, the presence of the C3-cyano group is a critical potency determinant that cannot be substituted without substantial activity loss.
- [1] Andrews DM, Gibson KM, Graham MA, Matusiak ZS, Roberts CA, Stokes ES, Brady MC, Chresta CM. Design and campaign synthesis of pyridine-based histone deacetylase inhibitors. Bioorg Med Chem Lett. 2008 Apr 15;18(8):2525-9. doi: 10.1016/j.bmcl.2008.03.058. PMID: 18378451. View Source
